molecular formula C10H6ClNO2 B158683 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1631-29-4

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B158683
CAS No.: 1631-29-4
M. Wt: 207.61 g/mol
InChI Key: FPZQYYXSOJSITC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl group imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product . Another method involves the cyclization of 4-chlorophenylhydrazine with maleic anhydride, followed by oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product in a form suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione: Contains a fluorine atom instead of chlorine.

    1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: Features a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQYYXSOJSITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167513
Record name Maleimide, N-(p-chlorophenyl)-
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-29-4
Record name N-(4-Chlorophenyl)maleimide
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Record name Maleimide, N-(p-chlorophenyl)-
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Record name Chlorophenylmaleimide
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Record name Chlorophenylmaleimide
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Record name 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In Analogy to the procedure given in Mhaske et al., Synthesis, 2003, p863-870: A solution of 65 g (288 mmol) of (Z)-3-(4-chloro-phenylcarbamoyl)-acrylic acid in 300 ml of benzene was treated with 41.2 g (302 mmol) of zinc dichloride, dropwise with 90.1 ml (432 mmol) of bis(trimethylsilyl)amine and refluxed during 5 hrs. The mixture was poured into 300 ml of aqueous HCl (0.5 M). The aqueous phase was extracted with AcOEt, the combined organic phases were washed successively with saturated aqueous NaHCO3 and brine, and finally dried over Na2SO4. Evaporation of the solvent gave 58 g (97%) of the title compound. Brown amorphous solid. MS: 208 (M+H)+.
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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